molecular formula C8H6N4O4 B13093875 [4,4'-Bipyrimidine]-2,2',6,6'(1H,1'H,3H,3'H)-tetraone CAS No. 59549-58-5

[4,4'-Bipyrimidine]-2,2',6,6'(1H,1'H,3H,3'H)-tetraone

Cat. No.: B13093875
CAS No.: 59549-58-5
M. Wt: 222.16 g/mol
InChI Key: NRDMNEJUECDASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4,4’-Bipyrimidine]-2,2’,6,6’(1H,1’H,3H,3’H)-tetraone is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a bipyrimidine core with four carbonyl groups, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,4’-Bipyrimidine]-2,2’,6,6’(1H,1’H,3H,3’H)-tetraone typically involves the condensation of appropriate pyrimidine derivatives under controlled conditions. One common method involves the reaction of 2,2’-bipyrimidine with suitable oxidizing agents to introduce the carbonyl functionalities. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their oxidation and purification. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4,4’-Bipyrimidine]-2,2’,6,6’(1H,1’H,3H,3’H)-tetraone undergoes various chemical reactions, including:

    Reduction: Conversion of carbonyl groups to hydroxyl groups or other reduced forms.

    Substitution: Replacement of hydrogen atoms with other functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction. Substitution reactions often require the use of halogenating agents or organometallic reagents under controlled temperature and pressure conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives, while reduction reactions can produce hydroxylated bipyrimidine compounds.

Scientific Research Applications

Chemistry

In chemistry, [4,4’-Bipyrimidine]-2,2’,6,6’(1H,1’H,3H,3’H)-tetraone serves as a building block for the synthesis of more complex heterocyclic compounds. It is used in the development of novel ligands for coordination chemistry and catalysis .

Biology

In biological research, this compound is explored for its potential as a fluorescent probe for protein binding studies. Its unique structure allows for the development of biocompatible dyes that can be used in various bioassays .

Medicine

In medicine, derivatives of [4,4’-Bipyrimidine]-2,2’,6,6’(1H,1’H,3H,3’H)-tetraone are investigated for their antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a promising candidate for drug development .

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of [4,4’-Bipyrimidine]-2,2’,6,6’(1H,1’H,3H,3’H)-tetraone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4,4’-Bipyrimidine]-2,2’,6,6’(1H,1’H,3H,3’H)-tetraone lies in its versatile reactivity and stability

Properties

CAS No.

59549-58-5

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

6-(2,4-dioxo-1H-pyrimidin-6-yl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H6N4O4/c13-5-1-3(9-7(15)11-5)4-2-6(14)12-8(16)10-4/h1-2H,(H2,9,11,13,15)(H2,10,12,14,16)

InChI Key

NRDMNEJUECDASM-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)NC1=O)C2=CC(=O)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.